2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound that features a pyrrole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines . This method is notable for its efficiency and the incorporation of multiple pharmacophoric groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like amines or ethers.
Scientific Research Applications
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
- rac-Methyl (3aR,6aS)-3-(4-methoxyphenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N, with a molecular weight of approximately 229.32 g/mol. Its structure features a fused pyrrole system that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves cycloaddition reactions. A notable method includes the [3 + 2] cycloaddition between appropriate precursors, yielding high product purity and yield rates (up to 99% in some cases) . The synthetic routes often utilize benzothiazolium salts as intermediates, demonstrating the versatility of this approach in generating complex heterocycles .
Anticancer Properties
Research has indicated that compounds within the pyrrole class, including this compound, exhibit significant anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines. For instance, a related study reported an IC50 value of 44.63 ± 3.51 μM for a pyrrole derivative against human melanoma cells, indicating strong antiproliferative effects .
The mechanism by which these compounds exert their effects often involves modulation of apoptotic pathways and cell cycle regulation. The ability to induce cell cycle arrest in the S phase has been documented, correlating with cytotoxicity observed in assays . Additionally, molecular docking studies suggest that these compounds may interact with specific targets within cellular pathways, enhancing their therapeutic potential against cancer .
Other Biological Activities
Beyond anticancer properties, pyrrole derivatives have also been investigated for their anti-inflammatory and antioxidant activities. Some studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and exhibit protective effects against oxidative stress . The presence of the methoxy group in this compound may enhance its biological efficacy by improving solubility and bioavailability.
Case Studies
- Cytotoxicity Assessment : A study evaluated several synthesized pyrrole derivatives for cytotoxicity against HepG-2 and EACC cell lines. The results highlighted that certain derivatives exhibited promising antioxidant activity alongside anticancer effects .
- Docking Studies : Research involving molecular docking confirmed that some pyrrole derivatives bind effectively to COX-2 sites, suggesting potential as anti-inflammatory agents .
Summary Table of Biological Activities
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-3-12(5-13)15-8-10-6-14-7-11(10)9-15/h2-5,10-11,14H,6-9H2,1H3 |
InChI Key |
MVONHRDMOWJDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3CNCC3C2 |
Origin of Product |
United States |
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